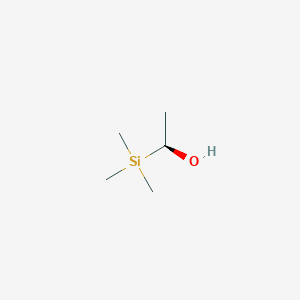

(1S)-1-(Trimethylsilyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

484674-47-7 |

|---|---|

Molecular Formula |

C5H14OSi |

Molecular Weight |

118.25 g/mol |

IUPAC Name |

(1S)-1-trimethylsilylethanol |

InChI |

InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3/t5-/m0/s1 |

InChI Key |

ZLTWIJREHQCJJL-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](O)[Si](C)(C)C |

Canonical SMILES |

CC(O)[Si](C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Enantioselective Preparation of 1s 1 Trimethylsilyl Ethan 1 Ol

Asymmetric Reduction Strategies for 1-(Trimethylsilyl)ethan-1-one Precursors

The most direct route to (1S)-1-(Trimethylsilyl)ethan-1-ol is the asymmetric reduction of its prochiral ketone precursor, 1-(trimethylsilyl)ethan-1-one, also known as acetyltrimethylsilane (B79254). Several catalytic strategies have been successfully employed to achieve high enantioselectivity in this transformation.

Biocatalytic Transformations: Enzyme-Mediated Asymmetric Reductions

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral alcohols. Whole-cell biotransformations leverage the inherent stereoselectivity of enzymes within a natural cellular environment, which also provides a convenient mechanism for cofactor regeneration.

| Catalyst | Product Enantiomer | Key Features |

| Saccharomyces cerevisiae | (S)-1-trimethylsilylethanol | Follows Prelog's rule; aqueous/organic biphasic systems can improve results. wikipedia.org |

| Candida parapsilosis CCTCC M203011 | (R)-1-trimethylsilylethanol | Anti-Prelog selectivity; immobilization and use in ionic liquid biphasic systems enhance stability and yield. wikipedia.org |

Asymmetric Transfer Hydrogenation Catalyzed by Metal-Ligand Complexes

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the reduction of ketones. This technique typically employs a stable and readily available hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, in conjunction with a chiral transition metal catalyst.

Ruthenium(II) complexes featuring a π-arene ligand (like p-cymene) and a chiral N-tosylated diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are exemplary catalysts for this transformation. mdpi.comnih.gov These catalysts, often referred to as Noyori-type catalysts, are highly effective for the reduction of a wide array of aromatic and simple ketones with excellent enantioselectivity and high yields. nih.govsynarchive.commdpi.com The active ruthenium hydride species is generated in situ, and the transfer of a hydride to the ketone proceeds through a six-membered ring transition state, where the chirality of the ligand dictates the facial selectivity of the reduction. mdpi.com For the synthesis of this compound, the (R,R)-TsDPEN ligand would be employed to furnish the desired (S)-alcohol.

| Catalyst System | Hydrogen Donor | Substrate Type | Typical Outcome |

| RuCl(R,R)-TsDPEN | Formic acid/triethylamine or 2-propanol | Prochiral Ketones | High yield and high enantioselectivity for the (S)-alcohol. mdpi.comnih.gov |

Organocatalytic Approaches to Enantioselective Reduction

Organocatalysis offers a metal-free alternative for asymmetric reductions. One of the most prominent methods is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgdbpedia.org This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a simple borane (B79455) source (like BH₃•THF) and the ketone substrate. youtube.com

The mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone in a sterically controlled manner. The larger substituent of the ketone is oriented away from the bulky substituent on the catalyst, directing the hydride delivery from the borane to one specific face of the carbonyl. youtube.com For the synthesis of this compound from acetyltrimethylsilane, the (S)-CBS catalyst would be used to achieve the desired stereochemistry with high enantiomeric excess. wikipedia.orgorganic-chemistry.org

Another organocatalytic strategy is the use of Hantzsch esters as hydride donors in combination with a chiral Brønsted acid, such as a chiral phosphoric acid, or a chiral amine catalyst, like an imidazolidinone. uni-giessen.deorganic-chemistry.orgmdpi.comprinceton.edu The catalyst activates the substrate towards reduction, enabling the enantioselective transfer of a hydride from the Hantzsch ester. mdpi.comresearchgate.net

| Method | Catalyst | Reductant | Key Principle |

| Corey-Itsuno (CBS) Reduction | (S)-Oxazaborolidine | Borane (BH₃) | Catalyst coordinates ketone and borane, directing hydride attack. wikipedia.orgyoutube.com |

| Transfer Hydrogenation | Chiral Phosphoric Acid or Imidazolidinone | Hantzsch Ester | Catalyst activates substrate for enantioselective hydride transfer. organic-chemistry.orgmdpi.com |

Chiral Auxiliary and Resolving Agent Applications in the Synthesis of α-Silylated Alcohols

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. mdpi.com In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent reaction, in this case, a reduction, to occur with high diastereoselectivity. Finally, the auxiliary is cleaved to release the desired enantiomerically enriched product.

While specific examples detailing the use of a chiral auxiliary for the direct reduction of an acetyltrimethylsilane precursor are not prevalent in the literature, the principle can be applied. For instance, a chiral alcohol could be used to form a chiral ester with a suitable acid derivative of the target molecule. Subsequent diastereoselective reduction of a ketone functionality on this adduct, followed by hydrolysis, would yield the chiral α-silylated alcohol. This method relies on the steric influence of the auxiliary to control the approach of the reducing agent.

Novel Synthetic Routes and Precursor Derivatization

Beyond the direct reduction of the ketone precursor, alternative synthetic strategies involving different starting materials and reaction types have been explored.

Strategies Involving Hydrosilation Reactions

Asymmetric hydrosilation of alkenes presents an alternative pathway to chiral alcohols. This method involves the addition of a silicon-hydride bond across a carbon-carbon double bond, followed by oxidation of the resulting carbon-silicon bond to a carbon-oxygen bond. For the synthesis of this compound, the precursor would be vinyltrimethylsilane. nih.govenamine.net

The key step is the enantioselective addition of a hydrosilane to the alkene, catalyzed by a chiral transition metal complex, typically based on rhodium or platinum. mdpi.comresearchgate.netmdpi.comresearchgate.netrsc.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. Following the hydrosilation, the trimethylsilyl (B98337) group on the newly formed chiral center is already in place. The subsequent oxidation step, often performed using reagents like hydrogen peroxide under Fleming-Tamao oxidation conditions, converts the carbon-silicon bond to a hydroxyl group, yielding the target alcohol with the stereochemistry established in the hydrosilation step.

| Precursor | Reaction | Catalyst Type | Key Steps |

| Vinyltrimethylsilane | Asymmetric Hydrosilation | Chiral Rhodium or Platinum Complexes | 1. Enantioselective addition of a hydrosilane. 2. Oxidation of the C-Si bond to a C-OH bond. researchgate.netresearchgate.net |

Peterson Olefination Pathways to Related Compounds

The Peterson olefination is a powerful and versatile method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. organicreactions.orgwikipedia.orgnrochemistry.com A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can be isolated under certain conditions. wikipedia.orgorganicchemistrydata.org The stereochemical outcome of the subsequent elimination to form the alkene is dependent on the conditions employed; acidic conditions lead to anti-elimination, while basic conditions result in syn-elimination. wikipedia.orgnrochemistry.com This dichotomous pathway allows for the synthesis of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate. wikipedia.org

While the Peterson olefination is primarily utilized for alkene synthesis, the ability to isolate the β-hydroxysilane intermediate presents an opportunity for the synthesis of chiral alcohols. wikipedia.orgorganicchemistrydata.orgorganic-chemistry.org If the initial addition of the α-silyl carbanion to the carbonyl compound can be rendered enantioselective, then the resulting chiral β-hydroxysilane can be a valuable synthetic intermediate in its own right.

In the context of preparing compounds structurally related to this compound, a relevant strategy would involve the enantioselective addition of an α-silyl carbanion to a carbonyl compound. For instance, the reaction of a trimethylsilyl-substituted carbanion with an aldehyde, mediated by a chiral ligand, could potentially afford a chiral β-hydroxysilane.

A notable example of an enantioselective Peterson-type reaction, although not directly yielding this compound, was reported by Tomioka and coworkers. They developed a chiral ligand-mediated asymmetric Peterson reaction of an α-trimethylsilylacetate with substituted cyclohexanones, achieving high yields and enantioselectivities of up to 85%. organicchemistrydata.org This work demonstrates the feasibility of using external chiral ligands to control the stereochemistry of the initial carbon-carbon bond formation in a Peterson olefination pathway.

The general approach involves the generation of an α-silyl carbanion, typically using a strong base like an organolithium reagent, which then adds to a carbonyl compound. nrochemistry.com For systems where the α-silyl carbanion is not stabilized by electron-withdrawing groups, the intermediate β-hydroxysilanes are stable and can be isolated. wikipedia.orgorganicchemistrydata.org

| Reactants | Chiral Ligand/Auxiliary | Product | Enantiomeric Excess (ee) | Reference |

| α-Trimethylsilylacetate and 4-substituted cyclohexanones | External chiral tridentate amino diether | Axially chiral olefins | Up to 85% | organicchemistrydata.org |

This table illustrates the potential of chiral ligands to induce asymmetry in Peterson-type reactions, a principle that could be adapted for the synthesis of chiral α-silyl alcohols.

Nucleophilic Addition of Silyl-Containing Reagents to Carbonyls

The nucleophilic addition of organometallic reagents to carbonyl compounds is a fundamental and widely used transformation in organic synthesis for the formation of carbon-carbon bonds and the creation of new stereocenters. The synthesis of this compound can be envisioned through the enantioselective addition of a trimethylsilylmethyl nucleophile to acetaldehyde (B116499).

The success of such a reaction hinges on the use of a chiral catalyst or auxiliary that can effectively differentiate between the two enantiotopic faces of the acetaldehyde carbonyl group. Various strategies have been developed for the enantioselective addition of nucleophiles to aldehydes, often employing chiral ligands complexed to a metal center. nih.gov

For instance, the addition of Grignard reagents to aldehydes in the presence of chiral amino alcohols has been shown to proceed with moderate enantioselectivity. researchgate.net The structural characteristics of the chiral ligand play a crucial role in the degree of asymmetric induction. While direct examples for the addition of trimethylsilylmethylmagnesium halides to acetaldehyde with high enantioselectivity are not extensively documented in the provided results, the general principle has been established for other nucleophiles and electrophiles.

Another approach involves the use of chiral catalysts to activate the carbonyl electrophile. For example, chiral (salen)Ti complexes have been used to catalyze the asymmetric addition of trimethylsilyl cyanide to a range of aldehydes. acs.org Although this involves a different nucleophile, it highlights the potential of chiral Lewis acid catalysis in controlling the stereochemical outcome of additions to carbonyls.

Furthermore, the development of catalytic enantioselective additions of alkylzirconium reagents to aliphatic aldehydes, facilitated by chiral ligands like Ph-BINMOL in the presence of a titanium co-catalyst, offers a promising avenue. mdpi.com The alkylzirconium reagents can be generated in situ from alkenes, providing a versatile method for the formation of chiral secondary alcohols. mdpi.com Adapting this methodology to a silyl-containing nucleophile could potentially lead to the desired this compound.

A summary of relevant enantioselective nucleophilic additions to aldehydes is presented in the table below, showcasing the variety of approaches that could be conceptually applied to the synthesis of the target molecule.

| Nucleophile | Aldehyde | Chiral Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

| Alkenylzinc | Various aldehydes | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Allylic alcohols | Not specified | nih.gov |

| Trimethylsilyl cyanide | Various aldehydes | Chiral (salen)Ti complexes | Cyanohydrin silyl (B83357) ethers | Varies with substrate | acs.org |

| Alkylzirconium | Aliphatic aldehydes | (Ra,S)-Ph-BINMOL / Ti(OiPr)4 | Secondary alcohols | 56-86% | mdpi.com |

| Propylmagnesium bromide | 3-Phenylpropanal, Benzaldehyde | Chiral amino alcohols | Secondary alcohols | Moderate | researchgate.net |

These examples underscore the broad utility of catalytic enantioselective nucleophilic additions in synthesizing chiral alcohols. The challenge remains in identifying or developing a specific catalyst system that is highly effective for the addition of a trimethylsilylmethyl nucleophile to acetaldehyde to produce this compound with high enantiopurity.

Stereochemical Control and Mechanistic Insights in Reactions Involving 1s 1 Trimethylsilyl Ethan 1 Ol

Diastereoselective and Enantioselective Transformations of (1S)-1-(Trimethylsilyl)ethan-1-ol and its Derivatives

The derivatives of this compound, particularly silyl (B83357) enol ethers, are valuable intermediates in stereoselective synthesis. organic-chemistry.org For instance, the use of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine enables the salt-free, stereoselective synthesis of silyl enol ethers from α-halo carbonyl compounds. organic-chemistry.org This method is advantageous as it produces easily removable byproducts, tetramethylpyrazine and trimethylsilyl (B98337) halides, facilitating clean product formation and subsequent one-pot transformations. organic-chemistry.org

The enantioselective aldol (B89426) reaction of trimethoxysilyl enol ethers can be catalyzed by lithium binaphtholate, with water playing a crucial role in achieving high stereoselectivity. nih.gov This represents a significant advancement in the catalytic, enantioselective reactions of silyl enol ethers.

Furthermore, diastereoselective transformations are pivotal in the synthesis of complex natural products. Although not directly involving this compound, the principles of diastereoselection are broadly applicable in synthetic efforts toward antifungal and antibacterial natural products. chegg.com

The table below summarizes key findings in diastereoselective and enantioselective transformations involving derivatives related to this compound.

| Reaction Type | Catalyst/Reagent | Key Feature | Product Type | Reference |

| Silyl Enol Ether Synthesis | 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | Salt-free, stereoselective | Silyl Enol Ethers | organic-chemistry.org |

| Aldol Reaction | Lithium binaphtholate | Enantioselective, water as additive | α-Functionalized Carbonyls | nih.gov |

Investigations into Stereoconvergent Processes (e.g., Wittig Rearrangements)

The acs.orgresearchgate.net-Wittig rearrangement, a base-promoted transformation of ethers into secondary or tertiary alcohols, has been a subject of mechanistic and stereochemical investigation. organic-chemistry.org This rearrangement proceeds through a radical dissociation-recombination mechanism. organic-chemistry.org The lithiated intermediate forms a ketyl radical and a carbon radical, which then recombine within a solvent cage to yield the alcoholate product. organic-chemistry.org

A key aspect of this rearrangement is its potential for stereoconvergence. Despite the involvement of radical intermediates, a significant degree of stereochemical integrity can be maintained. organic-chemistry.org Studies have shown retention of configuration at the migrating carbon center and inversion at the lithium-bearing carbon. organic-chemistry.org

In the context of silyl-substituted compounds, the acs.orgresearchgate.net- and acs.orgfigshare.com-Wittig rearrangements of 2-silyl-6-aryl-5,6-dihydropyrans have demonstrated stereoconvergence. acs.orgfigshare.com Both cis and trans diastereomers of the starting material can converge to a single acs.orgresearchgate.net- or acs.orgfigshare.com-Wittig rearrangement product with high diastereoselectivity. figshare.com This stereoconvergence is rationalized by the formation of a common intermediate. acs.org The regioselectivity between the acs.orgresearchgate.net- and acs.orgfigshare.com-pathways is influenced by the electronic nature of the aromatic substituent and the steric bulk of the silyl group. acs.orgfigshare.com

The following table outlines the stereochemical outcomes of Wittig rearrangements involving silyl-substituted substrates.

| Rearrangement Type | Substrate | Key Observation | Stereochemical Outcome | Reference |

| acs.orgresearchgate.net-Wittig | General Ethers | Radical dissociation-recombination | Retention at migrating C, inversion at Li-bearing C | organic-chemistry.org |

| acs.orgresearchgate.net- and acs.orgfigshare.com-Wittig | 2-Silyl-6-aryl-5,6-dihydropyrans | Stereoconvergence of diastereomers | High diastereoselectivity to a single product | acs.orgfigshare.com |

Elucidation of Mechanistic Pathways through Deuterium Labeling and Kinetic Studies

Deuterium labeling and kinetic studies are powerful tools for unraveling the intricate mechanisms of chemical reactions. These methods have been applied to understand the behavior of intermediates and transition states in reactions involving organosilicon compounds.

The mechanism of the acs.orgresearchgate.net-Wittig rearrangement involves the formation of a radical pair. wikipedia.org The migration of the alkyl group follows the order of thermodynamic stability (tertiary > secondary > primary > methyl), which is consistent with a radical-based mechanism. wikipedia.org The short-lived nature of the radical-ketyl pair within a solvent cage can lead to some retention of configuration. wikipedia.org

In certain systems, such as the reaction of allyl aryl ethers, a competing mechanism involving a Meisenheimer complex has been proposed, ruling out a simple radical-ketyl intermediate in those specific cases. wikipedia.org

The trimethylsilyl group plays a crucial role in stabilizing intermediates and transition states. In the context of silyl enol ethers, the silicon atom influences their reactivity in various transformations. For instance, trimethylsilyl enol ethers are versatile intermediates for forming carbon-carbon bonds under mild, Lewis-acid catalyzed conditions, providing an alternative to traditional base-generated metal enolates. orgsyn.org

The preparation of these silyl enol ethers often involves the in situ generation of iodotrimethylsilane (B154268). orgsyn.org The stability and reactivity of these silicon-containing intermediates are central to the success of subsequent reactions. The presence of the silyl group can also direct the regioselectivity of reactions, as seen in the Wittig rearrangements of silyl-substituted dihydropyrans where it allows for selective deprotonation. acs.org

The following table highlights the mechanistic insights gained from studies on related organosilicon compounds.

| Mechanistic Aspect | Reaction/System | Method | Finding | Reference |

| Radical Intermediates | acs.orgresearchgate.net-Wittig Rearrangement | Product analysis | Migration order consistent with radical stability | wikipedia.org |

| Silyl Group Effect | Wittig Rearrangement | Product analysis | Silyl group enables selective deprotonation | acs.org |

| Reactive Intermediates | Silyl Enol Ether Formation | Synthetic methodology | In situ generation of iodotrimethylsilane for synthesis | orgsyn.org |

Reactivity Profiles and Transformational Chemistry of 1s 1 Trimethylsilyl Ethan 1 Ol

Reactions Involving the Trimethylsilyl (B98337) Moiety

The presence of the trimethylsilyl (TMS) group profoundly influences the reactivity of the adjacent carbinol center. The silicon-carbon bond is susceptible to cleavage under various conditions, leading to desilylation or participating in fragmentation reactions.

Desilylation Reactions and Their Selectivity

Desilylation, the removal of the silyl (B83357) group, is a common transformation for α-hydroxysilanes. The selectivity of this process is often dictated by the choice of reagents and reaction conditions. Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving the silicon-carbon bond due to the high affinity of fluorine for silicon. Acidic conditions can also effect desilylation, often with selectivity influenced by steric factors. For instance, less sterically hindered silyl ethers are generally cleaved faster under acidic conditions. The chemoselectivity of desilylation becomes crucial when other silyl groups are present in the molecule. By carefully selecting the desilylating agent and reaction parameters, the trimethylsilyl group of (1S)-1-(Trimethylsilyl)ethan-1-ol can be selectively removed in the presence of bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.

| Reagent System | Conditions | Selectivity |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | High for TMS, can cleave other silyl ethers |

| Hydrofluoric acid-pyridine (HF-Py) | THF, 0 °C to room temperature | Can be tuned for selective removal of TMS |

| Acetic acid/water/THF | Room temperature | Mild conditions, selectivity depends on substrate |

| Trimethylsilyl bromide (TMSBr) in Methanol | Catalytic TMSBr, room temperature | Chemoselective for alkyl silyl ethers over aryl silyl ethers |

β-Elimination Processes (e.g., Grob-type Fragmentation)

When the hydroxyl group of this compound is converted into a suitable leaving group (e.g., a tosylate or mesylate), the resulting derivative can undergo a β-elimination reaction. This process, akin to a Grob-type fragmentation, involves the concerted departure of the leaving group and the trimethylsilyl group, leading to the formation of an alkene. The reaction is driven by the formation of a stable silyl cation and the relief of steric strain. The stereochemical arrangement of the leaving group and the silyl group is crucial for this reaction to proceed efficiently, typically requiring an anti-periplanar conformation. Such reactions are valuable for the stereospecific synthesis of alkenes from chiral α-hydroxysilanes.

Transformations of the Chiral Hydroxyl Functionality

The chiral hydroxyl group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups while retaining the stereochemical integrity of the chiral center.

Derivatization to Ethers, Esters, and Other Functional Groups

The hydroxyl group can be readily converted into a range of other functionalities, such as ethers and esters, using standard synthetic methodologies.

Etherification: The formation of ethers can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.com Milder, acid-catalyzed methods can also be employed.

| Etherification Method | Reagents | Typical Conditions |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I, BnBr) | Anhydrous solvent (e.g., THF, DMF) |

| Acid-Catalyzed Etherification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Heat |

| Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | DMF or CH₂Cl₂ |

Esterification: Esterification is another common derivatization, which can be accomplished through reaction with carboxylic acids under acidic catalysis (Fischer esterification), or with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. commonorganicchemistry.com The choice of method depends on the substrate's sensitivity and the desired ester.

| Esterification Method | Reagents | Typical Conditions |

| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| Acylation with Acid Chloride | Acid chloride, Base (e.g., Pyridine, Et₃N) | Anhydrous solvent (e.g., CH₂Cl₂) |

| Acylation with Anhydride | Acid anhydride, Base (e.g., Pyridine, DMAP) | Anhydrous solvent (e.g., CH₂Cl₂) |

Oxidation and Reduction Pathways

The oxidation state of the carbon bearing the hydroxyl group can be readily altered. Oxidation of this compound furnishes the corresponding α-silyl ketone, acetyltrimethylsilane (B79254). sigmaaldrich.com A variety of oxidizing agents can be employed for this transformation, with pyridinium (B92312) chlorochromate (PCC) and Swern oxidation being common choices that minimize side reactions.

Conversely, while the parent alcohol is already in a reduced state, its derivatives can undergo reduction. For instance, the ketone, acetyltrimethylsilane, can be reduced back to the alcohol. The stereochemical outcome of such a reduction is of significant interest. The use of chiral reducing agents or catalysts can allow for the diastereoselective reduction of the ketone, potentially providing access to the (1R)-diastereomer of the starting alcohol. Reductions of ester derivatives to the corresponding alcohol can also be achieved using reagents like lithium aluminum hydride (LiAlH₄).

Intramolecular Reactions and Cyclization Strategies

The bifunctional nature of this compound and its derivatives makes them valuable precursors for intramolecular reactions and cyclization strategies, leading to the formation of various heterocyclic and carbocyclic systems. When the silyl alcohol is tethered to an unsaturated moiety, such as an alkene or alkyne, intramolecular cyclization can be induced. For example, silyl-Prins cyclizations, involving the reaction of an alkenylsilyl alcohol with an aldehyde, can lead to the formation of substituted tetrahydropyrans with a high degree of stereocontrol. acs.orgnih.gov The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the intramolecular alkene, with the silyl group directing the regiochemical and stereochemical outcome.

Furthermore, radical cyclizations of appropriately functionalized derivatives of this compound can be employed to construct cyclic systems. For instance, a derivative containing a tethered halide can undergo radical cyclization to form carbocycles or heterocycles, with the stereochemistry of the starting alcohol influencing the stereochemical outcome of the newly formed ring.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The study of regioselectivity and chemoselectivity in the reactions of chiral α-hydroxy silanes, such as this compound, is a nuanced area of organic synthesis. While specific, comprehensive studies detailing the reactivity of this compound in a wide array of complex reaction systems are not extensively documented in publicly available research, general principles of organosilicon chemistry and findings from related structures allow for an informed discussion of its expected behavior.

The directing influence of the hydroxyl and trimethylsilyl groups, positioned at a stereogenic center, is pivotal in determining the outcome of reactions at or adjacent to this center. The interplay between the steric bulk of the trimethylsilyl group and the electronic nature of the silicon and oxygen atoms governs the selectivity observed in various transformations.

Theoretical Framework and Analogous Systems

In the absence of direct, extensive research on this compound, its reactivity can be inferred by examining analogous systems and fundamental principles. The silicon atom can exert a significant β-carbocation stabilizing effect (the β-silicon effect), which can dictate the regioselectivity of reactions involving adjacent functional groups. For instance, in reactions proceeding through a cationic intermediate, the positive charge is preferentially located at the carbon β to the silicon atom.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution or elimination reactions. masterorganicchemistry.com The stereochemistry of the starting material, this compound, would be expected to influence the stereochemical outcome of these reactions, potentially allowing for stereospecific transformations.

Chemoselectivity would be a key consideration in reactions involving molecules with multiple functional groups. The hydroxyl group in this compound can be selectively protected or activated in the presence of other functional groups, depending on the chosen reagents and reaction conditions. The trimethylsilyl group itself is generally stable but can be cleaved under specific conditions, such as with fluoride ions or strong acids, offering another layer of synthetic versatility.

Enzymatic and Biocatalytic Transformations

A significant area where the selective transformation of related compounds has been demonstrated is in biocatalysis. For example, the enantiomer, (R)-1-(trimethylsilyl)ethanol, has been synthesized with high enantiomeric excess through the anti-Prelog stereoselective reduction of acetyltrimethylsilane using immobilized Candida parapsilosis cells. nih.gov This highlights the potential for enzymes to exhibit high levels of regio- and stereoselectivity in reactions involving α-silyl alcohols.

Such enzymatic processes are inherently selective due to the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds and orients the substrate for a specific reaction pathway. This approach offers a powerful method for achieving high selectivity that can be challenging to attain with traditional chemical methods. While this example describes the synthesis of the enantiomer, it strongly suggests that this compound could also be a substrate for enzymatic reactions, leading to highly selective transformations.

Due to the limited specific research on the regioselectivity and chemoselectivity of this compound in complex reaction systems, detailed data tables from a broad range of reactions cannot be provided at this time. The discussion above is based on established principles of organosilicon chemistry and analogous transformations.

Applications of 1s 1 Trimethylsilyl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Construction of Complex Molecular Architectures

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the creation of complex molecules with specific biological functions. (1S)-1-(Trimethylsilyl)ethan-1-ol serves as a valuable chiral building block in this endeavor. Its utility stems from the defined stereocenter at the carbon bearing the hydroxyl and trimethylsilyl (B98337) groups. This inherent chirality allows it to act as a chiral auxiliary, a temporarily incorporated stereogenic unit that directs the stereochemical outcome of a reaction. wikipedia.org

The trimethylsilyl group, while primarily known as a robust protecting group for alcohols, also plays a crucial role in directing stereoselective transformations. wikipedia.orgpearson.comchem-station.com The steric bulk of the trimethylsilyl group can influence the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another. acs.org This principle is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

In practice, this compound can be attached to a prochiral substrate. Subsequent diastereoselective reactions, such as nucleophilic additions or enolate alkylations, are then influenced by the chiral environment created by the silyl (B83357) ether. sciforum.net The chiral silicon group, linked via an ether bond, can effectively act as a stereochemical director. sciforum.net After the desired stereocenter has been established in the target molecule, the this compound auxiliary can be cleaved under specific conditions, often with fluoride (B91410) ions or acidic hydrolysis, to reveal the final product and allow for the recovery of the chiral auxiliary. researchgate.netnih.gov

Recent advancements have also explored the synthesis of Si-stereogenic silyl ethers, where the silicon atom itself is a center of chirality. nih.govacs.orgresearchgate.netresearchgate.net While distinct from using this compound as a carbon-centered chiral auxiliary, this research highlights the growing importance of silicon-based stereocontrol in the asymmetric construction of intricate molecular frameworks.

Total Synthesis of Biologically Active Molecules and Natural Products

The strategic use of this compound and related chiral silyl ethers is prominent in the total synthesis of various biologically active molecules and natural products. These complex target molecules often possess multiple stereocenters, and their biological activity is highly dependent on their specific three-dimensional structure.

Synthesis of (-)-Epicatechin (B1671481)

A notable example is the synthesis of (-)-epicatechin, a flavonoid with a range of biological activities. In several synthetic routes towards (-)-epicatechin and its metabolites, silyl protecting groups are employed to mask reactive hydroxyl groups, allowing for regioselective modifications elsewhere in the molecule. The chirality of a silyl-protected intermediate can be crucial for establishing the correct stereochemistry of the final product. While specific use of this compound is not explicitly detailed in all published syntheses, the general strategy of employing chiral silyl ethers to guide stereoselective reactions is a key aspect of these synthetic endeavors.

Synthesis of (+)-Biotin

The total synthesis of (+)-biotin (Vitamin B7) provides another illustration of the importance of stereochemical control. Various strategies have been developed for the asymmetric synthesis of this essential cofactor. clockss.org Some of these approaches utilize chiral auxiliaries to establish the key stereocenters in the biotin (B1667282) molecule. While direct use of this compound may not be the most common strategy, the principles of using chiral building blocks and protecting groups are central to these syntheses. For instance, processes for producing biotin precursors sometimes involve the use of trialkylsilyl groups as protecting groups for hydroxyl functionalities within the imidazole (B134444) derivatives that are key intermediates. google.com The strategic protection and deprotection of these groups are critical for the successful construction of the final complex architecture of (+)-biotin. nih.gov

The following table summarizes the key intermediates and protecting group strategies in the synthesis of these bioactive molecules:

| Target Molecule | Key Intermediate Type | Protecting Group Strategy | Reference |

| (-)-Epicatechin | Orthogonally protected epicatechin | Silyl ethers, Benzyl ethers, MOM, PMB | nih.gov |

| (+)-Biotin | Imidazole derivatives | Trialkylsilyl groups, Benzyl groups | clockss.orggoogle.com |

Role in Cascade and Multicomponent Reactions

Currently, there is limited specific information available in the public domain detailing the application of this compound as a key component in cascade or multicomponent reactions. While silyl enol ethers, derived from ketones, are known to participate in certain carbon-carbon bond-forming reactions, the direct involvement of this compound in orchestrating complex cascade sequences or acting as a crucial component in multicomponent reactions is not well-documented in readily accessible scientific literature. Further research may be required to explore the potential of this chiral building block in these advanced synthetic strategies.

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (1S)-1-(Trimethylsilyl)ethan-1-ol?

- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or chiral auxiliaries. For example, asymmetric reduction of the corresponding ketone (e.g., 1-(trimethylsilyl)ethan-1-one) using chiral catalysts like CBS (Corey-Bakshi-Shibata) or Noyori-type catalysts can yield the desired (S)-enantiomer with high enantiomeric excess (ee). Chromatographic purification (e.g., using chiral HPLC columns) is critical for isolating the pure enantiomer .

- Example :

In analogous syntheses of (R)-1-(3-chlorophenyl)ethan-1-ol, enantiomeric purities of 87–90% were achieved via chiral HPLC separation, using conditions such as a Chiralpak AD-H column with hexane:isopropanol (95:5) as the mobile phase .

Q. How are the physicochemical properties of this compound characterized?

- Methodological Answer : Key properties include:

- Boiling Point/Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods.

- Optical Rotation : Measured using a polarimeter (e.g., [α]D<sup>20</sup> values).

- Spectroscopic Data :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assignments for the chiral center and trimethylsilyl group are validated against computed spectra (e.g., DFT calculations).

- IR Spectroscopy : Confirms hydroxyl (O-H) and Si-C stretching vibrations .

- Safety Data : Refer to SDS guidelines for analogous alcohols (e.g., PPE requirements, storage at 2–8°C in sealed containers) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying conditions be resolved?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products.

- Hydrolytic Sensitivity : Test reactivity in aqueous buffers (pH 1–13) to assess silyl ether lability.

- Contradiction Resolution : Cross-validate results using multiple techniques (e.g., NMR, mass spectrometry) and reference standards. For example, discrepancies in melting points may arise from impurities; recrystallization or sublimation can clarify .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Evaluate chiral catalysts (e.g., Ru-BINAP complexes) for temperature-dependent enantioselectivity.

- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze the undesired enantiomer.

- Process Optimization : Adjust reaction parameters (e.g., solvent polarity, stoichiometry of reducing agents). For instance, in related syntheses, NaBH4 with chiral ligands improved ee by 15% compared to LiAlH4.

Q. How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trimethylsilyl (TMS) group acts as a steric and electronic modulator:

- Steric Effects : Hinders nucleophilic attack at the β-carbon, favoring α-substitution.

- Electronic Effects : The Si-C bond stabilizes adjacent carbocations, facilitating SN1 mechanisms in acidic conditions.

- Experimental Validation : Compare reaction rates with non-silylated analogs (e.g., 1-phenylethanol) using kinetic assays .

Key Considerations for Researchers

- Safety Protocols : Follow SDS guidelines for handling alcohols (e.g., wear nitrile gloves, avoid inhalation) .

- Stereochemical Confirmation : Always validate enantiopurity using chiral HPLC or NMR with chiral shift reagents.

- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst lot numbers) to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.